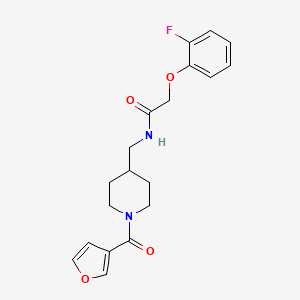

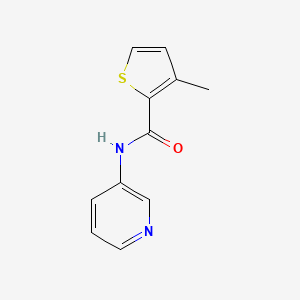

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide, also known as DQ-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. DQ-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of experimental settings.

Aplicaciones Científicas De Investigación

Structural Modifications and Biological Activities

- A study on bis(substituted aminoalkylamino)anthraquinones evaluated the relationship between certain side chains and antineoplastic activity, highlighting the importance of specific structural features for biological efficacy (Zee-Cheng et al., 1979). Although not directly about N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide, this research underscores the significance of structural modification in enhancing antineoplastic properties.

- Research on novel 1,2-bis-quinolinyl-1,4-naphthoquinones delved into ERK2 inhibition, cytotoxicity, and molecular docking studies, providing insights into the antineoplastic activities of quinolinyl-naphthoquinone derivatives (Aly et al., 2018). This indicates the potential of similar compounds for chemotherapeutic applications.

Synthesis and Material Applications

- The synthesis of Dimethyl Dicarbamates Derived from 1,2,3,4-Tetrahydro-4-oxoquinazolines and 1,2-Dihydronaphth[1,2-d]-oxazole was reported, showcasing the versatility of naphthoquinoline derivatives in chemical synthesis (White & Baker, 1990). This highlights the potential for developing new compounds with diverse applications.

- Novel 1,8-naphthalimide derivatives were explored for standard-red organic light-emitting device (OLED) applications, demonstrating the utility of naphthalimide-based compounds in materials science (Luo et al., 2015). This suggests that similar structural frameworks could be valuable in electronic and photonic applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves the condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline followed by acylation with ethyl chloroformate and subsequent reduction with sodium borohydride.", "Starting Materials": ["2-ethoxy-1-naphthoic acid", "2-amino-3,4-dimethylquinoline", "ethyl chloroformate", "sodium borohydride"], "Reaction": ["Step 1: Condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide intermediate.", "Step 2: Acylation of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 3: Reduction of the ethyl ester with sodium borohydride in the presence of a solvent such as methanol to yield the final product, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide."] } | |

Número CAS |

851406-56-9 |

Fórmula molecular |

C26H26N2O3 |

Peso molecular |

414.505 |

Nombre IUPAC |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |

InChI |

InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-20(18)23(22)26(30)27-14-13-19-15-21-16(2)9-10-17(3)24(21)28-25(19)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |

Clave InChI |

GBAXZRLWOSDNNB-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)

![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)